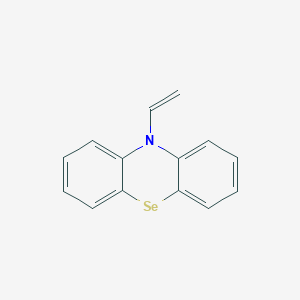

10-Ethenyl-10H-phenoselenazine

Description

Contextualization within Phenoselenazine Chemistry and Analogues

Phenoselenazines are heterocyclic compounds that are structurally analogous to phenothiazines, a class of compounds with known pharmaceutical applications. researchgate.netscielo.br The replacement of the sulfur atom in phenothiazines with a selenium atom to form phenoselenazines leads to distinct chemical and physical properties.

Structural Relationship to Phenothiazine (B1677639) and Phenochalcogenazine Frameworks

The core structure of 10-Ethenyl-10H-phenoselenazine is the phenoselenazine ring system, which consists of two benzene (B151609) rings fused to a central six-membered ring containing a nitrogen and a selenium atom. This framework is directly related to that of phenothiazine, where the selenium atom is replaced by a sulfur atom. researchgate.netsmolecule.com Both belong to the broader class of phenochalcogenazines, which include oxygen, sulfur, selenium, and tellurium as the chalcogen atom.

The introduction of the larger selenium atom in place of sulfur significantly influences the geometry of the central ring, leading to a more pronounced "butterfly" conformation where the benzene rings are folded relative to each other. This structural alteration impacts the electronic properties, reactivity, and potential biological interactions of the molecule. The C-Se bond lengths in phenoselenazine are longer than the C-S bonds in phenothiazine, which affects ring strain and electronic delocalization.

Academic Significance of Selenium Incorporation in Heterocyclic Systems

The incorporation of selenium into heterocyclic systems is of considerable academic interest due to the unique properties conferred by the selenium atom. chim.itnumberanalytics.com Selenium's distinct atomic radius, electronegativity, and ability to exist in various oxidation states lead to novel reactivity and potential applications. numberanalytics.com

The presence of selenium can influence the photophysical properties of a molecule, making selenium-containing heterocycles candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). smolecule.comontosight.ai Furthermore, organoselenium compounds have been investigated for their catalytic activities in various organic transformations. numberanalytics.comresearchgate.net The biological relevance of selenium is also a driving force in this research area, as some organoselenium compounds exhibit antioxidant and other therapeutic properties, partly due to their ability to mimic the function of selenium-containing enzymes like glutathione (B108866) peroxidase. nih.govresearchgate.netontosight.ai The replacement of sulfur with selenium in bioactive molecules is a strategy explored in medicinal chemistry to potentially enhance or modify pharmacological activity. vscht.czresearchgate.net

Overview of N-Vinyl Substituted Heterocycles in Synthetic Chemistry and Materials Science

N-vinyl substituted heterocycles are a class of compounds that have found broad utility in both synthetic chemistry and materials science. doi.orgresearchgate.net The vinyl group provides a reactive handle for polymerization and other chemical transformations.

In synthetic chemistry, N-vinyl heterocycles serve as versatile building blocks. They can participate in various reactions, including cycloadditions and conjugate additions, to create more complex molecular architectures. researchgate.netthieme-connect.com The reactivity of the vinyl group allows for the introduction of diverse functionalities onto the heterocyclic core. acs.org

In materials science, N-vinyl heterocycles are valuable monomers for the synthesis of functional polymers. doi.orgresearchgate.net For instance, polymers derived from N-vinylimidazole and N-vinylcarbazole have been explored for a range of applications. researchgate.netopenmedicinalchemistryjournal.com These polymers can exhibit interesting thermal, mechanical, optical, and electronic properties. doi.orgmsesupplies.com The ability of nitrogen heterocycles to coordinate with metals has also led to their use in creating multifunctional polymers for applications such as gas separation membranes and catalysts. openmedicinalchemistryjournal.commsesupplies.com

Research Landscape of Organoselenium Compounds

The research landscape of organoselenium compounds is dynamic and expanding, driven by their diverse applications in organic synthesis, medicinal chemistry, and materials science. nih.govtandfonline.com Initially, much of the focus was on the toxicological aspects of selenium compounds. However, the discovery of selenium's essential role in biological systems, particularly in antioxidant enzymes, spurred extensive investigation into the therapeutic potential of synthetic organoselenium molecules. nih.govresearchgate.net

Properties

CAS No. |

63737-38-2 |

|---|---|

Molecular Formula |

C14H11NSe |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

10-ethenylphenoselenazine |

InChI |

InChI=1S/C14H11NSe/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h2-10H,1H2 |

InChI Key |

MTJXZCFVHJXJPE-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C2=CC=CC=C2[Se]C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Ethenyl 10h Phenoselenazine

Strategic Approaches to the Phenoselenazine Core Synthesis

The construction of the 10H-phenoselenazine backbone is a key challenge in the synthesis of its derivatives. Various strategies have been developed, primarily focusing on the formation of the two crucial bonds—the carbon-selenium (C-Se) bond and the carbon-nitrogen (C-N) bond—that close the central heterocyclic ring.

Double Cross-Coupling Reactions for C-Se and C-N Bond Formation

A prominent and modern approach to the phenoselenazine core involves a double cross-coupling reaction. nih.govresearchgate.netresearchgate.netif-pan.krakow.pl This strategy efficiently forms the necessary C-Se and C-N bonds in a sequential or one-pot process, starting from readily available precursors. nih.govresearchgate.net

Copper catalysis is central to many modern cross-coupling strategies for phenoselenazine synthesis. nih.govresearchgate.net A robust methodology utilizes copper oxide (CuO) nanoparticles as a heterogeneous catalyst. nih.govmetu.edu.tr This system effectively facilitates the intramolecular cyclization required to form the heterocyclic ring. The proposed catalytic cycle begins with the oxidative addition of a dihalobenzene to the CuO nanoparticle catalyst. metu.edu.tr This is followed by a ligand exchange with a selenolate species and subsequent reductive elimination to form the C-Se bond. A final intramolecular C-N bond formation step yields the phenoselenazine ring. metu.edu.tr The use of nanoparticles is advantageous as they provide a high surface area, which enhances catalytic activity. nih.gov

To accelerate the synthesis, microwave irradiation has been successfully employed. nih.govmetu.edu.trorganic-chemistry.org Microwave-assisted organic synthesis (MAOS) offers rapid and uniform heating, which can dramatically reduce reaction times and often improve yields by minimizing the formation of side products. researchgate.netacs.org For the CuO nanoparticle-catalyzed synthesis of phenoselenazines, microwave irradiation has been shown to reduce reaction times from several hours under conventional heating to as little as 20-40 minutes. nih.govmetu.edu.tracs.org Studies have shown that extending the reaction time beyond 20 minutes in certain cases does not significantly improve the yield, highlighting the efficiency of this technique. metu.edu.tr

A specific and effective application of the copper-catalyzed, microwave-assisted double cross-coupling involves the reaction between a bis-aniline-diselenide and a 1,2-dihalobenzene. nih.govresearchgate.netresearchgate.netmetu.edu.tr In a typical procedure, a compound such as bis(2-amino-4-trifluoromethylphenyl) diselenide is reacted with a 1,2-dihalobenzene like 2-bromo-1-iodobenzene or 1,2-dibromobenzene. nih.govmetu.edu.tr The reaction is carried out in the presence of CuO nanoparticles, a base such as potassium hydroxide (B78521) (KOH), and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govmetu.edu.tr This method has been shown to produce moderate yields (45-52%) in very short reaction times. metu.edu.tr Though the yields are not always high, they are comparable to other reported methods, but with the advantages of milder conditions and significantly faster processing. nih.gov

Table 1: CuO Nanoparticle-Catalyzed Synthesis of 2-(Trifluoromethyl)-10H-phenoselenazine Data sourced from a study on microwave-assisted double cross-coupling reactions. metu.edu.tr

| Starting Dihalobenzene | Catalyst | Base | Solvent | Temperature | Time (min) | Yield (%) |

| 2-Bromo-1-iodobenzene | CuO nanoparticles | KOH | DMSO | 100°C | 20 | 52 |

| 1,2-Dibromobenzene | CuO nanoparticles | KOH | DMSO | 100°C | 20 | 45 |

Alternative Cyclization Strategies Involving Elemental Selenium or Selenium Reagents

Alternative routes to the phenoselenazine core avoid the pre-synthesis of organoselenium precursors like diselenides by using elemental selenium directly. One such efficient route involves the reaction of bis(2-iodophenyl)amines with elemental selenium in the presence of KOH and DMSO at elevated temperatures (110 °C) for 24 hours. nih.gov While this method requires longer reaction times and potentially difficult-to-access starting materials, it can provide good yields. nih.gov

Another innovative approach is the dehydrogenative C–H phenochalcogenazination. This method can construct the phenoselenazine ring by reacting a 2,2′-diododiarylamine with elemental selenium under basic conditions, using molecular oxygen (O₂) as a sustainable terminal oxidant. This strategy is noted for its high yields, mild conditions, and scalability. researchgate.net

N-Arylation of 10H-Phenoselenazine

Once the 10H-phenoselenazine core is synthesized, the hydrogen on the nitrogen atom can be substituted. N-arylation is a common modification, often achieved through cross-coupling reactions. nih.govsemanticscholar.orgacs.org For instance, the phenoselenazine core can be N-arylated with an aryl halide, such as 1-bromo-4-(tert-butyl)benzene, using palladium catalysts in an Ullmann-type coupling. nih.gov Simple copper salts, sometimes in combination with specific ligands, are also effective catalysts for the N-arylation of various nitrogen-containing heterocycles. semanticscholar.org These reactions are crucial for tuning the electronic and photophysical properties of the phenoselenazine molecule for applications in materials science. nih.gov

While the direct synthesis of 10-Ethenyl-10H-phenoselenazine is not extensively detailed, the final step would involve an N-vinylation reaction. Based on established methods for similar heterocycles, this could be achieved via a copper-catalyzed cross-coupling of the 10H-phenoselenazine core with a vinyl halide, such as vinyl bromide or vinyl iodide. nih.govacs.org

Introduction of the Ethenyl Moiety at the 10-Position

The final and crucial step in the synthesis of this compound is the attachment of an ethenyl group to the nitrogen atom of the phenoselenazine core. This is typically achieved through N-vinylation reactions or by modifying a functional group already present on the ring.

N-Vinylation Reaction Pathways

N-vinylation is a direct method for introducing the ethenyl group. One common approach involves the reaction of the parent 10H-phenoselenazine with a vinylating agent. For instance, the reaction of phenothiazine (B1677639), a sulfur analog of phenoselenazine, with bromoethane (B45996) in the presence of a base like sodium hydride is a known method for N-alkylation, suggesting a similar pathway for N-vinylation of phenoselenazine. chemicalbook.com

Modern N-vinylation techniques often employ transition metal catalysts to facilitate the reaction under milder conditions. Copper-catalyzed N-vinylation of azoles using vinylsilanes has been demonstrated as an effective method. organic-chemistry.org Another approach involves the use of vinyl selenones, which react with N-heteroarenes in the presence of a base like potassium hydroxide to yield N-vinylated products through an addition/elimination mechanism. nih.govsemanticscholar.org The use of calcium carbide as a vinyl source has also been reported for the vinylation of various secondary amines, offering a potentially cost-effective route. mdpi.com

Post-Cyclization Functionalization for Ethenyl Group Incorporation

An alternative to direct N-vinylation is the modification of a pre-existing functional group on the phenoselenazine ring. This involves a two-step process where a functional group that can be converted to an ethenyl group is first introduced, followed by the conversion reaction. For example, a 10-acetylphenoselenazine could potentially be reduced to the corresponding ethanol (B145695) derivative, which could then be dehydrated to form the ethenyl group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, offer versatile methods for introducing aryl groups and other functionalities to the phenothiazine scaffold, which could be adapted for phenoselenazines. researchgate.net These methods could be used to introduce a functionalized side chain that can later be converted to an ethenyl group.

Modern Advancements in Organoselenium Heterocycle Synthesis

The synthesis of organoselenium heterocycles, including phenoselenazines, has seen significant progress. researchgate.net Recent developments focus on creating more efficient and environmentally friendly methods.

One notable advancement is the use of nanoparticle catalysts, particularly copper oxide (CuO) nanoparticles, in the synthesis of the phenoselenazine core. smolecule.com These reactions often utilize microwave irradiation to accelerate the process, significantly reducing reaction times from hours to minutes. smolecule.comscielo.brscielo.brresearchgate.netnih.gov The mechanism often involves a double cross-coupling reaction to form both the C-Se and C-N bonds of the heterocyclic ring. smolecule.comscielo.brresearchgate.netnih.gov

Electrochemical methods are also emerging as a green alternative for the synthesis of selenium-containing heterocycles. researchgate.net These methods can often be performed at room temperature without the need for harsh oxidants or metal catalysts. researchgate.net Domino reactions, where multiple bond-forming events occur in a single step, are also being explored to increase synthetic efficiency. chim.itchemrxiv.org

Atom Economy and Sustainable Synthetic Protocols

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for organoselenium compounds. dokumen.pub Atom economy refers to the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product.

Catalytic processes are inherently more atom-economical than stoichiometric reactions. sciltp.com The use of recyclable catalysts, such as magnetic CuFe2O4 nanoparticles, further enhances the sustainability of the synthesis. smolecule.com The development of solvent-free or "on-water" reaction conditions also contributes to greener synthetic protocols by reducing the use of volatile and often hazardous organic solvents. researchgate.net

Furthermore, the regioselective C-H selenation of arenes using electrochemical methods represents a highly atom-economical approach as it avoids the need for pre-functionalized starting materials. nih.gov The goal is to develop synthetic pathways that are not only efficient in terms of yield but also minimize waste and environmental impact. nih.gov

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Phenoselenazine Ring Formation Mechanisms

The synthesis of the phenoselenazine heterocyclic core is a complex process involving the formation of both a carbon-selenium (C-Se) and a carbon-nitrogen (C-N) bond. Mechanistic studies, combining computational and experimental techniques, have been crucial in understanding the sequence and energetics of these bond-forming events, particularly in copper-catalyzed double cross-coupling reactions. scielo.brresearchgate.netscielo.br

Density Functional Theory (DFT) calculations have provided significant insights into the reaction pathway for phenoselenazine synthesis. scielo.br Studies on copper oxide (CuO) nanoparticle-catalyzed systems suggest a stepwise mechanism. scielo.brscielo.br The proposed catalytic cycle begins with the oxidative addition of a dihalobenzene to the CuO catalyst. scielo.br A key intermediate is formed when a selenolate, generated from a diselenide precursor, coordinates with the copper center. scielo.brscielo.br

Table 1: Calculated Activation Barriers for Phenoselenazine Ring Formation

| Reaction Step | Transition State | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| C-Se Bond Formation (Rate-Determining Step) | TS3 | 36.8 | scielo.br |

| C-N Bond Formation / Cyclization | TS4 | 23.0 | scielo.br |

| Rate-Determining Step (unspecified) | - | 23.4 |

Experimental studies have corroborated the stepwise mechanism proposed by computational models. scielo.brresearchgate.netscielo.br Advanced mass spectrometry has been a key tool for identifying reaction intermediates, providing direct evidence for the proposed pathway. scielo.brresearchgate.netnih.gov In the CuO nanoparticle-catalyzed double cross-coupling reaction between a bis-aniline-diselenide and a 1,2-dihalobenzene, a crucial selenide (B1212193) intermediate was successfully identified by mass spectrometry. scielo.br The observation of this intermediate supports the mechanism where the C-Se bond is formed prior to the final C-N bond cyclization, aligning with the predictions from DFT calculations. scielo.br These combined experimental and theoretical studies provide a robust understanding of the catalytic cycle involved in phenoselenazine synthesis. scielo.br

Reactivity of the Ethenyl Group in 10-Ethenyl-10H-phenoselenazine

The ethenyl (vinyl) group attached to the nitrogen atom at the 10-position of the phenoselenazine ring imparts specific reactivity to the molecule, distinct from the core aromatic structure. wikipedia.org Its electronic characteristics and potential for undergoing addition reactions are of significant interest.

The ethenyl group, with its C=C double bond, is an electron-rich moiety. ucsb.edu Its reactivity is significantly influenced by the nitrogen atom of the phenoselenazine ring to which it is attached. The lone pair of electrons on the nitrogen atom can participate in conjugation with the π-system of the ethenyl group. This delocalization increases the electron density of the double bond, enhancing its nucleophilic character. Consequently, the ethenyl group in this compound is expected to be susceptible to attack by electrophiles. While the vinyl group itself can be rendered electrophilic if attached to a strong electron-withdrawing group, its connection to the electron-donating nitrogen of the phenoselenazine system suggests it will primarily act as a nucleophile. bartleby.com

Given its nature as an activated alkene, the ethenyl group has the potential to participate in various chemical transformations, including cycloaddition and polymerization reactions. wikipedia.org

Cycloaddition Reactions: The electron-rich double bond of the ethenyl group makes it a suitable component in cycloaddition reactions, particularly with electron-deficient partners. novapublishers.com For example, it could potentially undergo [4+2] cycloadditions (Diels-Alder type reactions) with electron-poor dienes or 1,3-dipolar cycloadditions with dipoles like nitrile oxides or azides. novapublishers.com Such reactions would allow for the construction of more complex heterocyclic systems fused to the phenoselenazine core. novapublishers.comntnu.edu

Polymerization Reactions: Vinyl groups are well-known to undergo polymerization to form vinyl polymers. wikipedia.org The ethenyl group on this compound can likely be polymerized through radical, cationic, or potentially transition-metal-catalyzed mechanisms. wikipedia.orgrsc.org The resulting polymer, poly(10-vinyl-10H-phenoselenazine), would feature the bulky, redox-active phenoselenazine unit as a pendant group on a saturated polymer backbone. The synthesis of polymers from similar vinyl-substituted heterocyclic monomers, such as 4-vinylpyridine, is well-established. scielo.br

Reactions that occur at the ethenyl group have significant stereochemical implications because they transform a planar, sp²-hybridized system into a tetrahedral, sp³-hybridized one. libretexts.org

An addition reaction across the C=C double bond of the ethenyl group will generate at least one new stereogenic center, and potentially two. aip.org For example, the addition of an unsymmetrical reagent (H-X) would create a new chiral center at the carbon atom adjacent to the ring nitrogen. The stereochemical outcome of such reactions—that is, the preferential formation of one stereoisomer over another—is a key consideration. masterorganicchemistry.com

The bulky, non-planar, butterfly-shaped phenoselenazine ring is expected to exert significant steric influence on the approaching reagent. This steric hindrance could lead to a diastereoselective reaction, where the reagent preferentially attacks one face (re or si) of the planar ethenyl group over the other. msu.edu This would result in the formation of one diastereomer in excess of the other. Therefore, the inherent chirality and steric bulk of the parent molecule can direct the stereochemistry of reactions at the ethenyl substituent. aip.org

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ⁷⁷Se.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 10-Ethenyl-10H-phenoselenazine by revealing through-bond correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically over two to three bonds. sdsu.edulibretexts.org For this compound, this technique would establish the connectivity within the aromatic rings and map the relationships between the vinyl protons of the ethenyl group. Cross-peaks would be expected between adjacent aromatic protons and between the protons on the ethenyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is essential for assigning the carbon signals of the phenoselenazine backbone and the ethenyl group by linking them to their known proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. youtube.comprinceton.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the ethenyl protons to the nitrogen-attached carbon of the phenoselenazine ring, confirming the point of substitution.

| Technique | Correlated Nuclei | Key Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Shows proton-proton (J-coupling) connectivities within the aromatic rings and the ethenyl group. |

| HSQC | ¹H – ¹³C (¹J) | Links each proton to its directly attached carbon atom. |

| HMBC | ¹H – ¹³C (²⁻⁴J) | Establishes long-range connectivity, linking molecular fragments and identifying quaternary carbons. |

Selenium-77 (⁷⁷Se) is an NMR-active nucleus (spin ½) that serves as a direct and sensitive probe of the local electronic environment around the selenium atom. huji.ac.il

The ⁷⁷Se NMR spectrum of this compound would exhibit a single resonance, the chemical shift of which is highly indicative of the oxidation state and coordination environment of the selenium atom. researchgate.net The chemical shift for a selenium atom integrated into a heterocyclic aromatic system like phenoselenazine is expected to fall within a characteristic range for such compounds. huji.ac.ilnorthwestern.edu Furthermore, coupling between ⁷⁷Se and nearby protons (e.g., those on the adjacent aromatic carbons) could be observed, providing additional structural confirmation. huji.ac.il

A detailed analysis of the one-dimensional ¹H and ¹³C NMR spectra provides fundamental structural information. hw.ac.uk

Chemical Shifts (δ): The position of each signal (chemical shift) in the NMR spectrum is determined by the local electronic environment of the nucleus. ubc.ca In this compound, the aromatic protons and carbons would resonate in the typical downfield region (approx. 7-8 ppm for ¹H), with their precise shifts influenced by the electron-donating nitrogen and selenium heteroatoms. The vinyl protons of the ethenyl group would appear in a distinct region (approx. 5-7 ppm).

Coupling Constants (J): The splitting of NMR signals (multiplicity) arises from spin-spin coupling between neighboring nuclei, and the magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). ubc.canih.gov Analysis of J-values in the aromatic region helps to confirm the substitution pattern, while the coupling constants between the vinyl protons are diagnostic of the geometry of the double bond.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides precise information about a molecule's mass, elemental formula, and structural components based on its fragmentation behavior.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.govnih.gov This allows for the unambiguous determination of the elemental formula of the parent ion of this compound. arvojournals.org The experimentally measured mass would be compared to the calculated exact mass of its chemical formula (C₁₄H₁₁NSe) to confirm its identity. HRMS is also invaluable in mechanistic studies for identifying reaction intermediates. scielo.br

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₂NSe⁺ | 274.0184 | (Hypothetical) 274.0181 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. researchgate.netnih.gov For this compound, key fragmentation pathways would likely include:

Loss of the ethenyl group (C₂H₃•), a characteristic fragmentation for N-vinyl compounds.

Cleavage and rearrangement of the central phenoselenazine ring system.

Analysis of these fragmentation pathways allows for the confirmation of the core structure and the nature and location of its substituents. nih.gov

Advanced Optical Spectroscopy

No time-resolved photoluminescence data, including fluorescence or phosphorescence decay lifetimes, are currently available for this compound. Such studies would be crucial to understanding the dynamics of its excited states, including the rates of radiative and non-radiative decay, which are fundamental to its potential performance in optoelectronic applications.

Specific UV-Vis absorption and emission spectra for this compound have not been reported. This information would identify the wavelengths of light the molecule absorbs and emits, providing insight into its electron transition energies (e.g., π-π* and n-π* transitions) and its potential color and luminescence characteristics.

There is no available Raman spectroscopic data for this compound. A Raman spectrum would provide a detailed vibrational fingerprint, revealing characteristic vibrational modes of the phenoselenazine core and the ethenyl substituent, and could be used to study its structural dynamics.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

A single-crystal X-ray diffraction structure for this compound is not present in the current literature. This analysis is essential for definitively determining its three-dimensional molecular structure, including the characteristic "butterfly" fold of the phenoselenazine ring system, and for understanding how the molecules arrange themselves in the solid state through intermolecular forces such as van der Waals interactions or π-π stacking.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties, offering insights that complement experimental findings. For phenoselenazine derivatives, these methods are crucial for elucidating the influence of the heavy selenium atom on the molecule's electronic behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. In phenoselenazine and its derivatives, the HOMO is typically characterized by a π-orbital with significant electron density localized on the electron-rich phenoselenazine ring, particularly involving the p-orbitals of the selenium and nitrogen atoms. The LUMO is also a π*-orbital, distributed across the aromatic backbone.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties. A smaller gap generally leads to absorption at longer wavelengths. The introduction of the π-system of the ethenyl group at the nitrogen atom is expected to engage in conjugation, which typically raises the HOMO energy level and lowers the LUMO energy level, thereby reducing the energy gap.

Table 1: Representative Frontier Orbital Energies for Phenoselenazine Core Note: These are representative values based on DFT calculations of related phenoselenazine and phenothiazine (B1677639) structures. Actual values for 10-Ethenyl-10H-phenoselenazine would require specific calculations.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.0 | π* orbital distributed over the aromatic rings |

| HOMO | -5.0 to -5.5 | π orbital with major contribution from Se and N |

| Energy Gap | ~3.0 to 4.0 | Corresponds to UV-Vis absorption |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP map would show regions of negative potential (electron-rich) concentrated around the electronegative nitrogen and selenium atoms. Conversely, positive potential (electron-poor) regions are typically found around the hydrogen atoms of the aromatic rings. This charge distribution is fundamental to understanding intermolecular interactions and the molecule's reactivity.

Understanding the behavior of molecules upon photoexcitation is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). Computational methods are essential for predicting and interpreting the complex processes that occur in the excited state.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the energies of electronic excited states. It allows for the prediction of UV-Vis absorption spectra by calculating the vertical transition energies from the ground state to various excited states. For phenoselenazine derivatives, the lowest energy absorption band typically corresponds to the HOMO→LUMO transition, which has significant π-π* character. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which relates to the intensity of the absorption.

The presence of the heavy selenium atom in the phenoselenazine structure introduces a significant "heavy atom effect." This effect enhances spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital motion. Strong SOC facilitates transitions between electronic states of different spin multiplicities, namely from a singlet excited state (S₁) to a triplet excited state (T₁). This process is known as intersystem crossing (ISC).

Computational studies on phenoselenazine and its analogues have shown that the rate of ISC is significantly higher compared to their sulfur-containing counterparts (phenothiazines). rsc.org This is a direct consequence of the larger atomic number of selenium. Calculations of SOC matrix elements between the S₁ and T₁ states can quantify the efficiency of this process. An enhanced ISC rate is a key feature for applications that rely on harvesting triplet excitons, such as in thermally activated delayed fluorescence (TADF) and phosphorescence. rsc.org The SOC mechanism is critical for understanding why phenoselenazine derivatives are promising candidates for advanced optoelectronic materials.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways, intermediates, and transition states. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of accuracy and computational cost.

For this compound, the ethenyl group introduces a site of reactivity that can be explored through computational modeling. Potential reactions include electrophilic additions to the double bond, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions.

Modeling Approach:

A typical computational study of a reaction pathway would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. The transition state is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

In the context of phenoselenazine synthesis, DFT calculations have been successfully used to study the mechanism of copper-catalyzed cyclization reactions to form the phenoselenazine core. unipd.itresearchgate.net These studies have elucidated the energetics of various intermediates and transition states, providing a detailed understanding of the reaction mechanism. unipd.itresearchgate.net

Hypothetical Reaction Pathway Analysis:

To illustrate the application of these methods to this compound, one could model the electrophilic addition of a generic electrophile (E+) to the ethenyl group. The modeling would aim to determine the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways.

Table 1: Illustrative Data for a Hypothetical Electrophilic Addition to this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + E+ | 0.0 |

| TS1 (Markovnikov) | Transition state leading to the more stable carbocation intermediate | +15.2 |

| Int1 (Markovnikov) | Carbocation intermediate with the positive charge on the carbon adjacent to the phenoselenazine nitrogen | -5.8 |

| TS2 (anti-Markovnikov) | Transition state leading to the less stable carbocation intermediate | +22.5 |

| Int2 (anti-Markovnikov) | Carbocation intermediate with the positive charge on the terminal carbon | +2.1 |

| Product | Adduct of the electrophile and nucleophile to the ethenyl group | -25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, MD simulations can be employed to investigate:

Conformational Flexibility: The phenoselenazine ring system is not planar and exhibits a characteristic "butterfly" or folding motion. MD simulations can explore the conformational landscape of this ring system and the rotational freedom of the ethenyl substituent. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions: In condensed phases (liquids or solids), molecules of this compound will interact with each other and with solvent molecules. MD simulations can characterize these interactions, such as π-π stacking between the aromatic rings and van der Waals forces. Understanding these interactions is important for predicting crystal packing, solubility, and bulk material properties.

Simulation Protocol:

A typical MD simulation protocol involves:

System Setup: A simulation box is created containing one or more molecules of this compound, often solvated in a chosen solvent.

Force Field Selection: A force field, which is a set of parameters that describes the potential energy of the system, is chosen.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specified length of time, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis: The saved trajectory is analyzed to extract information about conformational changes, intermolecular distances and angles, and other dynamic properties.

Studies on related heterocyclic systems have utilized MD simulations to understand complexation abilities and the influence of the surrounding environment on molecular stability. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Description | Potential Significance |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Influences crystal packing and electronic properties. |

| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Contributes to the stability of molecular aggregates. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Important for overall cohesion in condensed phases. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. By developing a predictive model based on a set of known molecules, the properties of new, untested molecules can be estimated.

For phenoselenazine derivatives, QSPR models could be developed to predict a wide range of properties, including:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for applications in organic electronics.

Solubility: Predicting the solubility of a compound in different solvents is crucial for its synthesis, purification, and formulation.

Biological Activity: If a series of phenoselenazine derivatives exhibit a particular biological activity, a QSPR model could be developed to predict the activity of new derivatives and guide the design of more potent compounds.

QSPR Modeling Workflow:

Data Collection: A dataset of molecules with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

Prediction: The validated model is used to predict the property for new molecules that were not in the original dataset.

Table 3: Examples of Molecular Descriptors for QSPR Modeling of Phenoselenazine Derivatives

| Descriptor Class | Examples | Description |

| Constitutional | Molecular weight, number of atoms, number of rings. | Describes the basic composition of the molecule. |

| Topological | Wiener index, Balaban index. | Describes the connectivity of atoms in the molecule. |

| Geometrical | Molecular surface area, molecular volume. | Describes the three-dimensional shape of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, partial charges. | Describes the electronic structure of the molecule. |

Advanced Research Applications

Materials Science and Optoelectronics

The photophysical properties of phenoselenazine derivatives make them highly valuable in the design of next-generation electronic and photonic materials.

Phenoselenazine derivatives are emerging as critical components in third-generation OLEDs that utilize thermally activated delayed fluorescence (TADF). lumtec.com.twossila.com TADF emitters allow OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency (IQE) without relying on expensive noble metals like iridium or platinum. lumtec.com.twossila.com

The phenoselenazine moiety typically serves as a potent electron donor in a donor-acceptor (D-A) molecular architecture. This design promotes a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state at room temperature. The heavy selenium atom can further enhance spin-orbit coupling (SOC), which facilitates intersystem crossing processes.

Research into D-A type molecules has demonstrated that careful molecular design can tune the emission color and efficiency. For instance, combining a phenoselenazine donor with various acceptor units allows for the creation of emitters across the visible spectrum. While specific data for 10-ethenyl-10H-phenoselenazine is not detailed, related phenoselenazine and phenoxazine-based emitters have shown significant success. One study on a phenoxazine-based emitter, PXZ2PTO, when used in a non-doped OLED, achieved a high maximum external quantum efficiency (EQE) of 16.4%. rsc.org Another report on fluorinated dibenzo[a,c]-phenazine-based TADF molecules showed that the choice of donor unit could tune the emission from green to deep-red, with a device based on the 2DMAC-BP-F emitter achieving a maximum EQE of 21.8%. rsc.org

Table 1: Performance of select TADF OLEDs incorporating phenothiazine-family derivatives

| Emitter | Host | Max EQE (%) | Emission Color | Electroluminescence (λEL, nm) |

|---|---|---|---|---|

| PXZ2PTO rsc.org | Non-doped | 16.4% | Green | - |

| 2DMAC-BP-F rsc.org | mCBP | 21.8% | Orange-Red | 585 |

This table presents data for related compounds to illustrate the potential of the phenoselenazine scaffold in TADF applications.

The challenge in achieving efficient room-temperature phosphorescence in purely organic molecules lies in the typically weak spin-orbit coupling (SOC), which hinders the necessary intersystem crossing and phosphorescent decay. nih.gov The incorporation of a heavy atom like selenium into the molecular structure is a key strategy to overcome this limitation. The 10H-phenoselenazine core is an excellent platform for designing purely organic RTP emitters due to the "heavy atom effect" induced by selenium, which significantly enhances SOC. nih.govrsc.org

A promising molecular design strategy involves using an acceptor-donor-acceptor (A-D-A) configuration. nih.govrsc.org In this setup, the phenoselenazine acts as the central donor (D), flanked by two electron-accepting units (A). This architecture, combined with the heavy atom effect, can synergistically promote phosphorescence. For example, researchers synthesized two bipolar molecules, PhSeB (D-A) and PhSeDB (A-D-A), and found that the A-D-A configuration in PhSeDB led to stronger electron coupling and enhanced n → π* transitions. nih.govrsc.org This synergy resulted in highly efficient pure RTP emission.

The purely organic phosphorescent OLEDs (POPLEDs) based on the PhSeDB emitter achieved a maximum external quantum efficiency of 18.2% and a luminance of 3000 cd m⁻². nih.govrsc.org Notably, PhSeDB attained a phosphorescence quantum yield of approximately 0.78, among the highest reported for any RTP organic emitter. nih.govrsc.org These findings highlight the immense potential of phenoselenazine-based molecules in creating efficient, metal-free phosphorescent materials. nih.gov

Table 2: Performance of Phenoselenazine-based RTP Emitter

| Emitter | Molecular Configuration | Phosphorescence Quantum Yield (Φp) | Max EQE of POPLED (%) |

|---|

Organic photoredox catalysis has become a powerful tool in modern synthesis, offering sustainable and metal-free alternatives to traditional transition metal catalysts. beilstein-journals.org These catalysts operate by absorbing light to reach an excited state, from which they can engage in single-electron transfer (SET) or energy transfer processes to facilitate chemical reactions. beilstein-journals.org

The phenoselenazine scaffold is structurally similar to phenothiazine (B1677639), a well-established organic photoredox catalyst. diva-portal.orgdiva-portal.org Like phenothiazine, phenoselenazine can act as a potent photo-reductant. Upon photoexcitation, it can donate an electron to a substrate, forming a radical cation and initiating a catalytic cycle. The redox potential of phenoselenazine can be tuned by substitution on the aromatic rings or at the nitrogen atom, allowing for the precise design of catalysts for specific transformations.

While much of the literature focuses on 10-phenyl-10H-phenothiazine (PTH), the principles are directly applicable to its selenium analogue. diva-portal.orgdiva-portal.org Studies on PTH have shown its effectiveness in reactions such as the dehalogenation of aromatic halides and pinacol (B44631) coupling reactions. diva-portal.org Given the similar electronic structure, this compound is expected to exhibit comparable photocatalytic activity, with potential differences in redox potentials and excited-state lifetimes due to the presence of selenium. The ethenyl group offers a site for polymerization, enabling the creation of recyclable, heterogeneous photocatalysts. researchgate.net

The "10-ethenyl" group (also known as N-vinyl) on the phenoselenazine core makes it a valuable monomer for creating advanced polymeric materials. This vinyl functionality allows it to undergo polymerization, similar to the well-known N-vinyl carbazole (B46965) (NVC), to produce polymers with intriguing electronic and photophysical properties.

Polymers derived from such monomers can find applications in various fields, including as charge-transporting materials in OLEDs and organic solar cells, as hosts for phosphorescent emitters, or as components in photorefractive materials. The resulting polymer, poly(this compound), would combine the charge-transporting characteristics of a polyvinyl backbone with the unique optoelectronic properties of the pendant phenoselenazine groups. The heavy selenium atom in each repeating unit could impart useful properties to the bulk material, such as enhanced phosphorescence or utility in X-ray shielding applications. The development of such polymers contributes to the broader field of advanced polymeric materials for pharmaceutical and medical device applications. mdpi.com

Development of Chemical Probes and Labeling Strategies

The unique photochemical properties of phenoselenazine derivatives make them suitable for sophisticated applications in chemical biology, particularly in developing new methods for probing biological systems.

Proximity labeling is a powerful technique for identifying transient or weak biomolecular interactions within living cells. hku.hk Recently, a novel proximity labeling strategy has been developed using small molecules derived from benzo-phenoselenazine. nih.gov This chemical approach offers an alternative to genetically encoded methods like APEX or TurboID, which can be cumbersome and may interfere with the natural function of the protein of interest. hku.hk

In this system, a benzo-phenoselenazine derivative, such as selenium-containing Nile Blue (SeNB), acts as a photosensitizer. hku.hknih.gov Key features of this method are:

Targeted Localization : The SeNB probe shows a preference for organelle membranes, allowing for spatially-resolved labeling. nih.gov

Photoactivation : Upon irradiation with low-energy near-infrared (NIR) light, which has deep tissue penetration and low phototoxicity, the SeNB molecule becomes excited and generates highly reactive singlet oxygen (¹O₂). hku.hknih.gov

Proximity-Dependent Labeling : Singlet oxygen has a very short lifetime and diffusion radius in the cellular environment. Therefore, it can only oxidize biomolecules (such as proteins and RNAs) in the immediate vicinity of the SeNB probe. nih.gov

Covalent Tagging : The oxidized biomolecules then react with a co-administered chemical handle (e.g., propargylamine), attaching a tag that can be used for subsequent enrichment and identification via techniques like mass spectrometry or RT-qPCR. hku.hknih.gov

This method provides high spatiotemporal resolution, allowing researchers to map the molecular interactions within specific subcellular compartments at a chosen time. hku.hk It has been successfully used for proteomic and transcriptomic analyses to elucidate inter-organelle interactions at the molecular level. nih.gov

Fluorescent and Phosphorescent Probes for Chemical Sensing

The core structure of phenoselenazine, a selenium-containing heterocyclic system, suggests that its derivatives could possess interesting photophysical properties. The incorporation of a vinyl group at the nitrogen atom (N-vinyl or 10-ethenyl) would extend the π-conjugation of the molecule. This extension could, in principle, influence the absorption and emission spectra, potentially leading to fluorescent or phosphorescent behavior.

Hypothetical Sensing Mechanisms:

Should this compound exhibit luminescence, its application as a chemical sensor would depend on the modulation of its photophysical properties upon interaction with a specific analyte. Potential mechanisms could include:

Photoinduced Electron Transfer (PET): The nitrogen and selenium atoms in the phenoselenazine core could act as electron donors. The presence of an analyte could trigger a PET process, leading to quenching or enhancement of the fluorescence signal.

Intramolecular Charge Transfer (ICT): The vinyl group, being an electron-withdrawing or -donating group depending on the substituent, could facilitate ICT processes. The interaction with an analyte might alter the ICT character, resulting in a detectable shift in the emission wavelength.

Analyte-Induced Structural Changes: The vinyl group could participate in reactions (e.g., addition reactions) with certain analytes. Such a reaction would significantly alter the electronic structure of the molecule, leading to a change in its luminescent properties.

The development of a fluorescent or phosphorescent probe based on this compound would require extensive experimental investigation into its photophysical characteristics and its interactions with various chemical species.

Catalysis

The potential role of this compound in catalysis can be considered from two perspectives: as a ligand in transition metal catalysis and in the context of organocatalysis.

Role as Ligands in Transition Metal-Catalyzed Reactions

The phenoselenazine scaffold contains both nitrogen and selenium atoms, which are potential coordination sites for transition metals. The electronic properties of the phenoselenazine ligand could be tuned by the N-substituent. The ethenyl group in this compound could influence the catalytic activity in several ways:

Electronic Effects: The vinyl group can modulate the electron density on the nitrogen atom, which in turn would affect the strength of the metal-ligand bond and the catalytic activity of the metal center.

Steric Effects: The steric hindrance around the metal center can be influenced by the vinyl group, potentially impacting the selectivity of the catalytic reaction.

Hemilability: The double bond of the vinyl group could potentially coordinate to the metal center in a hemilabile fashion, which could be beneficial for certain catalytic cycles by temporarily opening a coordination site.

The synthesis and characterization of transition metal complexes with this compound as a ligand would be the first step to explore its potential in catalysis. Subsequent testing in various cross-coupling reactions or other transition metal-catalyzed transformations would be necessary to evaluate its efficacy.

Organocatalytic Properties

While there is no specific information on the organocatalytic properties of N-vinyl phenoselenazines, one could speculate on potential applications based on the reactivity of the vinyl group. For instance, the vinyl group could participate in Michael additions or other conjugate addition reactions, potentially enabling the molecule to act as a platform for developing novel organocatalysts. However, without any experimental data, this remains a purely theoretical consideration.

Q & A

Basic Research Questions

Q. What are the key structural features of 10-Ethenyl-10H-phenoselenazine, and how are they determined experimentally?

- Methodological Answer : The compound’s structure is confirmed via X-ray crystallography and NMR spectroscopy. For example, bond angles (e.g., C9–C8–C7 at 121.74°) and dihedral angles (e.g., C13–N1–C1–C2 at −151.03°) derived from crystallographic data (Table 1, ) reveal non-planarity in the phenoselenazine core. H NMR (δ = 7.10–8.21 ppm) confirms aromatic proton environments and substituent effects .

Q. What synthetic routes are commonly employed for this compound derivatives?

- Methodological Answer : Sonogashira coupling is a primary method. For instance, 10-ethynyl-10H-phenothiazine reacts with aryl halides (e.g., 1-iodo-4-nitrobenzene) in THF/triethylamine with Pd(PPh)/CuI catalysts, yielding derivatives like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (6.9% yield, ). Alternative pathways include alkylation of phenoselenazine cores with ethyl chloroacetate under reflux with KCO .

Q. How do spectroscopic techniques differentiate this compound from its sulfur/oxygen analogs?

- Methodological Answer : Selenium’s heavy-atom effect causes distinct Se NMR shifts (e.g., δ ~250–400 ppm) compared to sulfur analogs. UV-Vis spectra show redshifted absorption due to selenium’s lower electronegativity, enhancing charge-transfer transitions. X-ray data (e.g., triclinic space group P1) further distinguish packing motifs .

Advanced Research Questions

Q. What mechanistic insights explain low yields in Sonogashira coupling for phenoselenazine derivatives?

- Methodological Answer : Competing side reactions (e.g., homocoupling of alkynes or oxidative dehalogenation) reduce efficiency. Optimization involves tuning catalyst loading (e.g., Pd(PPh) at 6 mol%), solvent polarity (THF/EtN), and reaction time (20 h). Post-reaction purification via gel permeation chromatography mitigates byproduct interference .

Q. How do steric and electronic effects influence the stability of this compound under ambient conditions?

- Methodological Answer : The ethenyl group induces steric strain, reducing stability. Accelerated degradation studies (e.g., TGA/DSC) show decomposition above 150°C. Electron-withdrawing substituents (e.g., nitro groups) enhance oxidative stability via resonance effects, while electron-donating groups (e.g., -OCH) accelerate selenium oxidation .

Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data for phenoselenazine derivatives?

- Methodological Answer : Discrepancies arise from dynamic vs. static crystal environments. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model) align better with experimental data (e.g., C–Se bond lengths: 1.89–1.92 Å). Multi-conformer analysis accounts for torsional flexibility in ethenyl groups .

Q. How can electrochemical properties of this compound be tailored for photocatalytic applications?

- Methodological Answer : Cyclic voltammetry reveals redox-active selenium centers (E ~ −1.2 V vs. Ag/AgCl). Functionalization with electron-deficient aryl groups (e.g., -CF) lowers LUMO energy, enhancing charge separation. Photocatalytic oxidative coupling reactions achieve >80% yield under visible light (λ = 450 nm) with Ru(bpy) sensitizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.